molecular formula C8H11NO B1440950 [2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1226290-35-2

[2-(Furan-2-yl)cyclopropyl]methanamine

Cat. No.: B1440950
CAS No.: 1226290-35-2
M. Wt: 137.18 g/mol
InChI Key: BLCMHHXNGQBHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Furan-2-yl)cyclopropyl]methanamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(furan-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMHHXNGQBHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

[2-(Furan-2-yl)cyclopropyl]methanamine is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound, identified by its CAS number 1226290-35-2, has garnered interest for its biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a furan moiety, which contributes to its biological properties. The compound's molecular formula is C8H9NC_8H_{9}N, and its molecular weight is approximately 135.16 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The furan ring is known to facilitate binding to neurotransmitter receptors and other biomolecular targets, potentially influencing signaling pathways involved in neurological functions.
  • Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In a study evaluating the cytotoxicity against human tumor cell lines, this compound showed significant inhibition of cell proliferation with an IC50 value indicating effective doses for therapeutic use.
Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF7 (breast)15.3
A549 (lung)10.8

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Staphylococcus aureus20
Escherichia coli25
Bacillus subtilis15

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of derivatives including this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like etoposide. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results for future drug development.
    "The introduction of the furan-cyclopropane moiety significantly improved the anticancer activity relative to traditional compounds" .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its effects on cancer cells, suggesting that it induces apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Furan-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[2-(Furan-2-yl)cyclopropyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.